

oxychlorosene sodium chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Oxychlorosene sodium

Cat. No.: B12689818

[Get Quote](#)

Oxychlorosene Sodium: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxychlorosene sodium is a complex of 4-tetradecylbenzenesulfonic acid and hypochlorous acid. It functions as a topical antiseptic and anti-infective agent, demonstrating broad-spectrum antimicrobial activity against a variety of microorganisms, including bacteria, fungi, viruses, and spores. Its mechanism of action involves the gradual release of hypochlorous acid, a potent oxidizing agent that disrupts essential microbial cellular components, combined with the surfactant properties of the alkylbenzene sulfonate, which enhances its penetrability. This technical guide provides an in-depth overview of the chemical properties, structure, and mechanism of action of **oxychlorosene sodium**, along with exemplary experimental protocols for its characterization.

Chemical Structure and Identification

Oxychlorosene sodium is not a single molecular entity but rather a complex formed between sodium 4-tetradecylbenzenesulfonate and hypochlorous acid. The lipophilic tetradecyl chain and the hydrophilic sulfonate group impart surfactant properties to the alkylbenzene sulfonate component, while the hypochlorous acid provides the potent antimicrobial activity.

Chemical Identifiers:

Identifier	Value
IUPAC Name	sodium;hypochlorous acid;4-tetradecylbenzenesulfonate [1] [2]
CAS Number	52906-84-0 [1] [2]
Molecular Formula	C ₂₀ H ₃₄ ClNaO ₄ S [1] [2]
Molecular Weight	429.0 g/mol [1] [2]
Synonyms	Clorpactin WCS-90, Sodium Oxychlorosene, Oxychlorosene Sodium Salt [1] [3] [4]

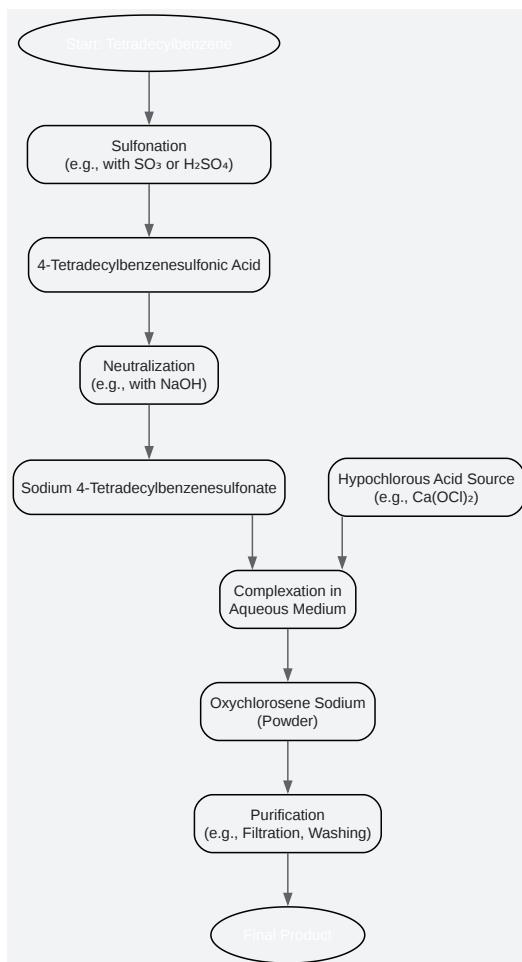
Physicochemical Properties

Oxychlorosene sodium is typically supplied as a white to off-white powder. Its properties are a composite of its constituent parts. The quantitative data available for oxychlorosene and its components are summarized below.

Table of Physicochemical Properties:

Property	Value	Source
Boiling Point	553.7°C at 760 mmHg (for 4-tetradecylbenzenesulfonic acid)	[2]
Flash Point	288.7°C (for 4-tetradecylbenzenesulfonic acid)	[2]
Aqueous Solubility	>100 mg/mL (in 0.9% saline)	[2]
Partition Coefficient (LogP)	7.77 (for 4-tetradecylbenzenesulfonic acid)	[2]

Mechanism of Action


Upon dissolution in an aqueous medium, **oxychlorosene sodium** releases its active components: hypochlorous acid (HOCl) and 4-tetradecylbenzenesulfonic acid.[\[2\]](#) The antimicrobial efficacy of **oxychlorosene sodium** is a synergistic effect of these two molecules.

The 4-tetradecylbenzenesulfonic acid component acts as a surfactant, disrupting the lipid membranes of microorganisms. This detergent-like action facilitates the penetration of hypochlorous acid into the cell.[\[2\]](#)

The hypochlorous acid component is a powerful, non-specific oxidizing agent that rapidly inactivates essential microbial systems through several mechanisms:[\[2\]](#)[\[5\]](#)

- Oxidation of Sulphydryl Groups: It oxidizes sulphydryl groups in enzymes and proteins, leading to their inactivation and disruption of metabolic pathways.
- Chlorination of Amino Groups: It reacts with amino groups in proteins and nucleic acids, forming chloramines that interfere with cellular function.
- Disruption of Electron Transport: It can damage components of the electron transport chain, leading to a collapse of cellular energy production.

This multi-targeted mechanism of action is believed to be a key reason for the broad-spectrum activity of **oxychlorosene sodium** and the low likelihood of microbial resistance development.[\[5\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mass spectrometric investigations of the action of hypochlorous acid on monomeric and oligomeric components of glycosaminoglycans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid analysis of perchlorate, chlorate and bromate ions in concentrated sodium hypochlorite solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. drawellanalytical.com [drawellanalytical.com]

- 5. eng.uc.edu [eng.uc.edu]
- To cite this document: BenchChem. [oxychlorosene sodium chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12689818#oxychlorosene-sodium-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com